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This in-depth guide provides a comprehensive analysis of the expected spectroscopic data for

2-Cyclopropylisonicotinic acid, a key building block in medicinal chemistry and materials

science. By leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared

(IR) spectroscopy, and mass spectrometry (MS), this document serves as a practical reference

for the identification, characterization, and quality control of this important molecule. While

experimental data for this specific compound is not readily available in the public domain, this

guide synthesizes information from analogous structures and established spectroscopic

libraries to present a robust predictive analysis.

Molecular Structure and its Spectroscopic
Implications
2-Cyclopropylisonicotinic acid (C₉H₉NO₂) possesses a unique combination of a rigid,

strained cyclopropyl ring and an aromatic pyridine-4-carboxylic acid (isonicotinic acid) core.

This distinct architecture gives rise to a characteristic spectroscopic fingerprint. Understanding

the interplay between these two moieties is crucial for accurate spectral interpretation.

Diagram 1: Molecular Structure of 2-Cyclopropylisonicotinic Acid
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A 2D representation of 2-Cyclopropylisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 2-Cyclopropylisonicotinic acid, both ¹H and ¹³C NMR will provide

invaluable information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the

pyridine ring and the aliphatic protons of the cyclopropyl group.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constants (J,

Hz)

Notes

H-6 (Pyridine) 8.6 - 8.8 Doublet (d) ~5

The proton

adjacent to the

nitrogen is the

most deshielded

aromatic proton.

H-5 (Pyridine) 7.8 - 8.0
Doublet of

doublets (dd)
~5, ~1.5

Coupled to both

H-6 and H-3.

H-3 (Pyridine) 7.4 - 7.6 Doublet (d) ~1.5 Coupled to H-5.

Methine-H

(Cyclopropyl)
2.2 - 2.5 Multiplet (m) -

This proton is

deshielded by

the adjacent

aromatic ring.

Methylene-H

(Cyclopropyl)
1.0 - 1.5 Multiplets (m) -

The four

methylene

protons on the

cyclopropyl ring

will be

diastereotopic

and are expected

to show complex

splitting patterns.

Carboxylic Acid-

H
> 10

Broad singlet (br

s)
-

The chemical

shift of the acidic

proton is highly

dependent on

the solvent and

concentration.

Expert Insight: The upfield chemical shifts of the cyclopropyl protons are a hallmark of this

strained ring system. The magnetic anisotropy of the C-C bonds in the cyclopropane ring leads
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to significant shielding of the protons.[1] The diastereotopic nature of the methylene protons

arises from the chiral center at the point of attachment to the pyridine ring, leading to complex,

overlapping multiplets.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by signals corresponding to the nine carbon

atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling

is typically employed to simplify the spectrum to a series of singlets, with each unique carbon

atom producing a single peak.[2][3]

Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Notes

C=O (Carboxylic Acid) 165 - 175
The carbonyl carbon is

significantly deshielded.[4]

C-2 (Pyridine) 158 - 162

The carbon atom directly

attached to the cyclopropyl

group.

C-6 (Pyridine) 148 - 152
The carbon atom adjacent to

the nitrogen.

C-4 (Pyridine) 140 - 145
The carbon atom bearing the

carboxylic acid group.

C-3, C-5 (Pyridine) 120 - 125

These aromatic carbons are

expected to have similar

chemical shifts.

Methine-C (Cyclopropyl) 15 - 20

The carbon atom of the

cyclopropyl ring attached to

the pyridine.

Methylene-C (Cyclopropyl) 5 - 10
The two equivalent methylene

carbons of the cyclopropyl ring.

Diagram 2: NMR Experimental Workflow
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Sample Preparation

Data Acquisition Data Processing & Analysis

2-Cyclopropylisonicotinic Acid NMR Tube

Deuterated Solvent (e.g., DMSO-d6, CDCl3)

NMR Spectrometer Acquire 1H and 13C Spectra Fourier Transform, Phasing, Baseline Correction Chemical Shift, Integration, Multiplicity Analysis Structural Elucidation

Click to download full resolution via product page

A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and sensitive technique for the identification of functional groups

within a molecule. The IR spectrum of 2-Cyclopropylisonicotinic acid will be dominated by

absorptions from the carboxylic acid and the aromatic ring.
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Vibrational Mode
Predicted Frequency

(cm⁻¹)
Intensity Notes

O-H Stretch

(Carboxylic Acid)
2500 - 3300 Broad, Strong

This very broad

absorption is

characteristic of the

hydrogen-bonded O-H

group in a carboxylic

acid dimer.

C-H Stretch

(Aromatic)
3000 - 3100 Medium

Absorption just above

3000 cm⁻¹ is

indicative of C-H

bonds on an sp²

hybridized carbon.[5]

C-H Stretch (Aliphatic) 2850 - 3000 Medium
C-H stretches of the

cyclopropyl group.

C=O Stretch

(Carboxylic Acid)
1680 - 1720 Strong

A very strong and

sharp absorption

characteristic of the

carbonyl group in a

carboxylic acid.[5]

C=C and C=N

Stretches (Aromatic)
1400 - 1600 Medium to Strong

Multiple bands are

expected in this region

due to the vibrations

of the pyridine ring.

C-O Stretch

(Carboxylic Acid)
1200 - 1300 Medium

Associated with the C-

O single bond of the

carboxylic acid.

Methodology for IR Analysis:

Sample Preparation: For solid samples, prepare a KBr pellet or a mull in Nujol. For solution-

state analysis, dissolve the compound in a suitable solvent that has minimal IR absorption in

the regions of interest (e.g., CCl₄, CHCl₃).
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Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Interpretation: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural confirmation.

Expected Molecular Ion Peak:

[M]⁺˙ (Electron Ionization - EI): m/z = 163.06

[M+H]⁺ (Electrospray Ionization - ESI, positive mode): m/z = 164.07

[M-H]⁻ (ESI, negative mode): m/z = 162.05

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of 2-Cyclopropylisonicotinic acid is expected to proceed through several

key pathways:

Loss of •OH (m/z 146): A common fragmentation for carboxylic acids.

Loss of COOH (m/z 118): Decarboxylation to form a cyclopropylpyridine radical cation.

Loss of C₂H₄ (ethene) from the cyclopropyl group (m/z 135): A characteristic fragmentation of

cyclopropyl-substituted aromatic compounds.

Formation of the pyridiniumyl ion (m/z 78): Cleavage of the cyclopropyl and carboxyl groups.

Diagram 3: Predicted ESI-MS Workflow
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Sample Preparation Data Acquisition Data Analysis

2-Cyclopropylisonicotinic Acid Suitable Solvent (e.g., Methanol, Acetonitrile) Dilute Solution Electrospray Ionization Source Mass Analyzer (e.g., Quadrupole, TOF) Detector Mass Spectrum Identify Molecular Ion Peak and Fragmentation Pattern Confirm Molecular Formula and Structure

Click to download full resolution via product page

A generalized workflow for ESI-MS analysis.

Conclusion
The spectroscopic characterization of 2-Cyclopropylisonicotinic acid is a multi-faceted

process that relies on the synergistic application of NMR, IR, and MS techniques. This guide

provides a detailed predictive framework for the interpretation of these spectra, grounded in

established chemical principles and data from analogous compounds. By understanding the

expected spectroscopic signatures, researchers can confidently identify and assess the purity

of this valuable chemical entity in their drug discovery and development endeavors. The

synthesis of this compound can be approached through various methods, often involving the

modification of a pre-existing isonicotinic acid derivative.[6] The choice of synthetic route can

influence the potential impurities, which can be identified using the spectroscopic techniques

outlined in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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